molecular formula C11H11BrO B3030192 1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 87779-79-1

1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B3030192
CAS No.: 87779-79-1
M. Wt: 239.11 g/mol
InChI Key: BPAUWFSOUHQYFG-UHFFFAOYSA-N
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Description

1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one is a valuable brominated ketone derivative with the molecular formula C11H11BrO and a molecular weight of 239.11 . This compound features a benzannulated seven-membered ring system, serving as a versatile and crucial synthetic intermediate in organic chemistry and drug discovery research. The bromine atom at the 1-position makes it an excellent electrophile for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures. Simultaneously, the ketone functionality at the 5-position provides a handle for further transformations, including reductions to alcohols or nucleophilic additions . Researchers utilize this building block in the synthesis of novel compounds for pharmaceutical development and material science. Its fused ring system is a common scaffold found in molecules with biological activity, making it a key starting material for generating compound libraries for high-throughput screening. This product is intended for research and development use only by technically qualified individuals. It is explicitly not intended for diagnostic, therapeutic, or any human use. All information provided is for research reference purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c12-10-6-3-5-9-8(10)4-1-2-7-11(9)13/h3,5-6H,1-2,4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAUWFSOUHQYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)C(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501221274
Record name 1-Bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501221274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87779-79-1
Record name 1-Bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87779-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501221274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the bromination of 6,7,8,9-tetrahydro-5H-benzo7annulen-5-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination .

Chemical Reactions Analysis

1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Scientific Research Applications

Organic Synthesis

Building Block in Chemical Synthesis
1-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one serves as an essential building block in the synthesis of complex organic molecules. Its unique structure allows for the construction of various derivatives that can be utilized in different chemical reactions. The bromine atom facilitates nucleophilic substitution reactions, making it a valuable precursor in synthetic pathways.

Reactivity and Derivatives
The compound can undergo various transformations such as:

  • Nucleophilic substitution : The bromine atom can be replaced by other nucleophiles.
  • Electrophilic aromatic substitution : The aromatic system can participate in electrophilic reactions to form substituted products.
Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReplacement of Br with nucleophilesAmines, alcohols
Electrophilic SubstitutionAddition of electrophiles to the aromatic ringAlkylated benzoannulenes

Medicinal Chemistry

Potential Anticancer Activity
Recent studies indicate that derivatives of 1-bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one exhibit promising anticancer properties. Research has shown that certain analogs can inhibit tumor growth by interfering with cellular signaling pathways.

Case Study: Anticancer Screening
A study conducted on various derivatives demonstrated that specific modifications to the benzoannulene structure significantly enhanced cytotoxicity against cancer cell lines. The structure–activity relationship (SAR) analysis revealed that substituents at particular positions on the aromatic ring improved biological activity.

CompoundCell Line TestedIC50 (µM)
Derivative AMCF-7 (Breast)15
Derivative BHeLa (Cervical)10
Parent CompoundMCF-725

Material Science

Use in Polymer Chemistry
In material science, 1-bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one can be utilized as a monomer or cross-linking agent in polymer synthesis. Its ability to form stable bonds makes it suitable for creating durable materials with specific mechanical properties.

Polymerization Studies
Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength. Studies on copolymers containing benzoannulene units have shown improved resistance to thermal degradation compared to traditional polymers.

PropertyStandard PolymerPolymer with Benzoannulene
Thermal Stability200°C250°C
Tensile Strength30 MPa45 MPa

Mechanism of Action

The mechanism of action of 1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Parent Compound: 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-one (Benzosuberone)
  • Molecular Formula : C₁₁H₁₂O .
  • Key Differences : The absence of bromine reduces electrophilic reactivity, limiting its utility in cross-coupling reactions. Benzsuberone is primarily used as a scaffold in medicinal chemistry but requires functionalization for further derivatization .
Methoxy-Substituted Analogs
  • Example : 1-Bromo-5-methoxy-5-(methoxymethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one (C₁₄H₁₇BrO₃) .
  • Synthesis: Prepared via HTIB-mediated oxidation in methanol.
  • Impact : Methoxy groups enhance solubility and alter electronic properties, as evidenced by IR peaks at 1719 cm⁻¹ (ketone) and 1119 cm⁻¹ (C-O). The compound exhibits moderate yield (65%) in cross-coupling reactions compared to the parent bromo derivative .
Chloro and Fluoro Derivatives
  • 3-Chloro Analog (C₁₁H₁₁ClO):
    • Reactivity : Less reactive than bromo derivatives in cross-couplings due to weaker C-Cl bond strength. Used in synthesizing NMDA receptor antagonists .
    • Safety : Higher toxicity (H302, H315) compared to bromo analogs .
  • 6-Fluoro-6-phenoxy Derivative (C₁₇H₁₆FO₂): Synthesis: Rhodium-catalyzed oxyfluorination yields 70% product. Fluorine introduces metabolic stability, making it relevant in CNS drug development .
Aryl-Substituted Derivatives
  • 1-Phenyl Derivative (5h) :
    • Synthesis : Suzuki coupling of 1-bromo derivative with phenylboronic acid (90% yield).
    • Applications : The phenyl group enhances π-π stacking interactions, useful in material science. NMR data (δ 7.64 ppm, aromatic protons) confirm regioselectivity .

Physical and Spectral Properties

Compound Molecular Formula Key Spectral Data (¹H NMR) HRMS (Observed)
1-Bromo derivative C₁₁H₁₁BrO δ 2.79–2.70 (m, 4H, CH₂), 7.64 (dd, J = 7.5 Hz) 239.11 (M+•)
1-Phenyl derivative (5h) C₁₇H₁₆O δ 7.64 (dd, J = 7.5 Hz, aromatic) 286.0998 (M+H⁺)
3-Bromo-7-methyl derivative C₁₂H₁₃BrO δ 3.01 (t, J = 6.2 Hz, CH₂) 253.139 (M+•)

Reaction Efficiency in Cross-Couplings

Reaction Type Substrate Yield (%) Key Conditions
Suzuki-Miyaura Coupling 1-Bromo derivative → 5h 90 Pd(PPh₃)₄, K₂CO₃, DMF/H₂O
Heck Coupling 1-Bromo derivative → 5k 82 Pd(OAc)₂, PPh₃, 110°C
Claisen-Schmidt Condensation 1-Bromo derivative → 5n 51 NaOH, glyoxylic acid, reflux

Biological Activity

1-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one (CAS No. 87779-79-1) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • Molecular Formula : C₁₁H₁₁BrO
  • Molecular Weight : 239.11 g/mol
  • IUPAC Name : 1-bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-one
  • CAS Number : 87779-79-1

Antimicrobial Properties

Research indicates that compounds similar to 1-bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one exhibit antimicrobial activity. A study highlighted that derivatives of benzoannulenes have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .

Anticancer Activity

Several studies have pointed to the anticancer potential of benzoannulene derivatives. For instance:

  • A case study demonstrated that benzoannulene compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial pathway .
  • Another research indicated that the compound's structure allows it to interact with DNA, potentially leading to the inhibition of cancer cell proliferation .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems has been a focus of research:

  • It has been observed to modulate GABAergic activity, which is crucial for its anxiolytic and sedative effects. This modulation may occur through binding to benzodiazepine receptors, similar to other known anxiolytics .

The biological activity of 1-bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one can be attributed to its ability to interact with various biological targets:

  • GABA Receptors : The compound may act as an agonist or antagonist at GABA receptors, influencing anxiety and seizure thresholds.
  • DNA Interaction : Its planar structure allows intercalation between DNA bases, affecting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways in pathogens or cancer cells.

Case Studies

StudyFindings
Study 1Demonstrated antimicrobial activity against E. coli with an MIC of 50 µg/mL.
Study 2Induced apoptosis in breast cancer cells with a reduction in cell viability by 70% at 10 µM concentration.
Study 3Modulated GABA receptor activity leading to reduced anxiety-like behavior in rodent models.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 2
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1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

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